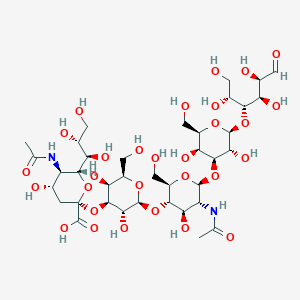

LS tetrasaccharide d

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-24(55)17(8-44)62-35(27(32)58)65-29-18(9-45)63-33(20(25(29)56)39-11(2)47)66-31-23(54)16(7-43)61-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKELAUAFUGGJ-QUBYPVFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045138 | |

| Record name | LS tetrasaccharide d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

998.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100789-83-1 | |

| Record name | O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100789-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LS tetrasaccharide d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Distribution of Ls Tetrasaccharide D

Presence in Human Milk and Colostrum

While specific quantitative data for LS-Tetrasaccharide d remains a subject of ongoing research, studies analyzing the broader category of sialylated human milk oligosaccharides provide valuable context. The total concentration of sialylated HMOs is highest in colostrum, the first milk produced after birth, and gradually decreases as the milk matures. nih.gov In the initial days of lactation, the total sialic acid concentration can be as high as 5.04 ± 0.21 mmol/L, decreasing to 1.98 ± 0.08 mmol/L after one month. nih.gov

Research has identified several sialyllacto-N-tetraoses (LSTs) in human milk, including isomers designated as LSTa, LSTb, and LSTc, with concentrations in mature milk reported to be approximately 0.06 g/L, 0.13 g/L, and 0.25 g/L, respectively. nih.gov While these are not identical to LS-Tetrasaccharide d (3'-sialyllacto-N-neotetraose), their presence underscores the importance of sialylated tetrasaccharides in human milk. One study on Chinese mothers reported a mean concentration of lacto-N-neotetraose (LNnT), the non-sialylated precursor of LS-tetrasaccharide d, in colostrum to be 142.7 ± 99.4 ng/mL.

It is important to note that the concentration of individual HMOs can be influenced by maternal genetics, particularly the secretor and Lewis blood group status. pnce.org

Table 1: Concentration of Related Sialylated Human Milk Oligosaccharides in Mature Human Milk

| Compound Name | Average Concentration (g/L) |

| Sialyllacto-N-tetraose a (LSTa) | 0.06 nih.gov |

| Sialyllacto-N-tetraose b (LSTb) | 0.13 nih.gov |

| Sialyllacto-N-tetraose c (LSTc) | 0.25 nih.gov |

| Disialyllacto-N-tetraose (DSLNT) | 0.50 nih.gov |

This table presents data for related sialylated tetrasaccharides to provide context for the potential concentration range of LS-Tetrasaccharide d.

Detection in Mammalian Food Sources

The occurrence of oligosaccharides is not exclusive to humans; however, the diversity and concentration of these compounds, including LS-Tetrasaccharide d, differ significantly across species.

Porcine Milk: Studies on porcine (pig) milk have revealed a complex oligosaccharide profile that shares more similarities with human milk than bovine milk. Research has identified the presence of acidic-sialylated oligosaccharides in porcine milk, which decrease as lactation progresses. frontiersin.orgnih.gov While the presence of 3'-sialyllactose (B164678) has been quantified, specific data on the concentration of LS-Tetrasaccharide d is limited. frontiersin.org

Caprine Milk: Goat milk (caprine milk) also contains a variety of oligosaccharides. Studies have identified and quantified several sialylated oligosaccharides, with 6'-sialyllactose (B25220) being a major acidic component. nih.gov The presence of N-acetylneuraminic acid, a component of LS-Tetrasaccharide d, has been confirmed in goat milk. researchgate.net However, specific detection and quantification of LS-Tetrasaccharide d are not extensively documented.

Table 2: Overview of Sialylated Oligosaccharide Presence in Different Mammalian Milks

| Mammalian Source | Presence of Sialylated Oligosaccharides | Key Sialylated Oligosaccharides Identified | Specific Detection of LS-Tetrasaccharide d |

| Human | High concentration and diversity | 3'-SL, 6'-SL, LSTa, LSTb, LSTc, DSLNT | Present, but specific concentration data is limited |

| Bovine (Cow) | Low concentration and diversity | 3'-SL, 6'-sialyllactosamine | Not widely reported |

| Porcine (Pig) | Moderate concentration and diversity | 3'-SL, other acidic-sialylated OS | Detected as part of the sialylated fraction, specific quantification is limited |

| Caprine (Goat) | Moderate concentration and diversity | 6'-SL, 3'-SL | Detected as part of the sialylated fraction, specific quantification is limited |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Oligosaccharide Analysis

Spectroscopic methods are central to the structural characterization of oligosaccharides, offering non-destructive and highly detailed information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of carbohydrates in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can reveal the number and type of monosaccharide residues, their anomeric configurations (α or β), the positions of glycosidic linkages, and conformational features. nih.govslu.se

For a tetrasaccharide, 1D ¹H NMR spectra provide initial information, though significant signal overlap is common in the complex region between 3.4 and 4.0 ppm. slu.se 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to assign specific proton and carbon signals to each sugar residue. nih.gov The anomeric protons, which resonate in a more downfield region, serve as a starting point for assigning the spin systems of individual residues.

The sequence and linkage of the monosaccharides are determined using through-bond (e.g., HMBC - Heteronuclear Multiple Bond Correlation) and through-space (e.g., NOESY - Nuclear Overhauser Effect Spectroscopy) experiments. An NOE between the anomeric proton of one residue and a proton on another residue confirms their spatial proximity and thus the glycosidic linkage position. For complex structures, complete assignment of ¹H and ¹³C NMR chemical shifts is crucial and can be aided by computational prediction programs that use databases of known carbohydrate structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Oligosaccharides

| Residue | H-1 (ppm) | C-1 (ppm) | Linkage-Related Protons (ppm) |

| α-Glc | 4.98 | 98.5 | H-4: ~3.65 |

| β-Gal | 4.45 | 103.7 | H-3: ~3.70 |

| α-Fuc | 5.12 | 100.2 | H-2: ~3.80 |

| β-GlcNAc | 4.65 | 102.1 | H-4: ~3.75 |

Note: This table contains representative data for common monosaccharides and is for illustrative purposes. Actual chemical shifts for LS tetrasaccharide d would be specific to its unique structure and conformation.

Mass spectrometry is a powerful technique for determining the molecular weight and composition of oligosaccharides. nih.gov When coupled with fragmentation techniques, it can also provide sequence and linkage information. nih.govyoutube.com

Electrospray ionization (ESI) is a soft ionization method that allows intact, often multiply-charged, ions of large and labile molecules like oligosaccharides to be transferred into the gas phase for mass analysis. youtube.com ESI-MS is highly sensitive and can be used to determine the molecular weight of this compound with high accuracy. nih.gov The resulting spectrum for a pure compound will show a series of peaks corresponding to the molecule with different charge states (e.g., [M+Na]⁺, [M-H]⁻), from which the molecular mass can be calculated. uni.lu For sulfated oligosaccharides, which are common in biological systems, ESI-MS is effective at generating intense signals in negative ion mode, although spectra can be complex due to the presence of multiple charge states and alkali ion adducts. acs.orgacs.org

Tandem mass spectrometry (MS/MS) is indispensable for sequencing oligosaccharides and identifying glycosidic linkage positions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented, typically through collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed.

The fragmentation of oligosaccharides produces characteristic ions from glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). youtube.com The mass differences between these fragment ions allow for the determination of the monosaccharide sequence. For sulfated oligosaccharides, a significant challenge is the lability of the sulfate (B86663) groups, which can be lost during fragmentation. acs.orgnih.gov However, techniques such as forming complexes with metal cations can help stabilize these modifications, allowing for more informative backbone fragmentation. acs.orgnih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 999.35108 |

| [M+Na]⁺ | 1021.3330 |

| [M-H]⁻ | 997.33652 |

| [M+NH₄]⁺ | 1016.3776 |

| [M+K]⁺ | 1037.3070 |

Data sourced from PubChem CID 53477871. uni.lu These values are predicted and can be used to identify the compound in a high-resolution mass spectrum.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for carbohydrate analysis. nih.gov In MALDI-TOF, the oligosaccharide is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. youtube.com

For improved sensitivity and to prevent in-source fragmentation, oligosaccharides are often derivatized before MALDI-MS analysis. nih.gov Permethylation is a common derivatization strategy where all free hydroxyl and N-acetyl groups are methylated. This process increases the hydrophobicity of the molecule, improving its ionization efficiency, and stabilizes the glycosidic linkages, leading to more predictable fragmentation patterns that are easier to interpret. Derivatization with a fluorophore or chromophore can also be used to enhance detection. nih.gov For sulfated glycans, ion-pairing with basic peptides can be employed to stabilize the sulfate groups during MALDI analysis. nih.govnih.gov

Mass Spectrometry (MS) Applications in Oligosaccharide Profiling

High-Resolution Chromatographic Separation for Oligosaccharide Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Given the potential for structural isomers, high-resolution separation methods are required. nih.govmdpi.com

High-performance liquid chromatography (HPLC) is a widely used method for oligosaccharide separation. mdpi.com Columns with different stationary phases can be employed to achieve separation based on various properties. For instance, reversed-phase C18 columns can be used, often with ion-pairing reagents for charged oligosaccharides. mdpi.com Normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are also effective for separating polar compounds like carbohydrates.

For complex mixtures of oligosaccharides, especially isomers, cyclodextrin-bonded phase columns can offer high selectivity. nih.gov These columns have been shown to be efficient and stable for the separation of mono-, di-, tri-, and tetrasaccharides. nih.gov The separation mechanism is related to the size of the solute and the number of available hydroxyl groups for interaction with the stationary phase. nih.gov Thin-layer chromatography (TLC) with cyclodextrin-bonded phases has also been developed as a complementary technique for separating isomeric carbohydrates. osti.gov

Enzymatic Digestion Approaches for Glycan Sequencing

Enzymatic sequencing of oligosaccharides is a cornerstone of glycan analysis. sigmaaldrich.com The methodology employs a battery of exoglycosidases, which are enzymes that cleave specific terminal monosaccharide residues from the non-reducing end of a glycan chain. sigmaaldrich.comresearchgate.net The process is typically carried out in a sequential manner, where the oligosaccharide is treated with one enzyme at a time, and the product is analyzed before the next digestion step. sigmaaldrich.com By using enzymes with well-defined specificities for both the monosaccharide and the anomeric linkage (α or β), the sequence and linkage of each sugar unit can be systematically determined. sigmaaldrich.com

The successful application of this technique is often coupled with high-resolution separation methods like HPLC, which can resolve the original oligosaccharide from its smaller, digested products. researchgate.netresearchgate.net Changes in the retention time on an HPLC column provide direct evidence of an enzymatic reaction and the removal of a sugar residue. researchgate.net Mass spectrometry is another indispensable tool, as it can precisely measure the mass of the oligosaccharide before and after digestion, confirming the mass of the cleaved monosaccharide. researchgate.netresearchgate.net

For a sialylated compound such as this compound, with a known composition of N-acetylneuraminic acid (Neu5Ac), galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc), a logical enzymatic digestion strategy can be devised. The structure, identified as Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc, dictates the specific enzymes required for its complete sequencing.

The initial step in the sequencing of this compound involves the use of a sialidase (or neuraminidase) to remove the terminal sialic acid. researchgate.net Crucially, a linkage-specific sialidase is employed to confirm the α2-3 linkage. researchgate.netnih.gov For instance, treatment with an α2-3 specific sialidase would be expected to cleave the terminal Neu5Ac, resulting in a shift in the HPLC profile and a corresponding mass loss equivalent to one sialic acid residue. Subsequent treatment with a non-specific sialidase should produce no further change, confirming the absence of other sialic acid linkages.

Following the removal of the sialic acid, the newly exposed terminal galactose residue is the next target. A β-galactosidase with a preference for β1-4 linkages would be used. sigmaaldrich.com Successful digestion would result in a further shift in the HPLC chromatogram and a mass reduction corresponding to a galactose unit. The specificity of the enzyme confirms the β1-4 linkage between the galactose and the subsequent N-acetylglucosamine.

The process would continue with an N-acetyl-β-hexosaminidase to cleave the terminal GlcNAc residue. The final galactose could then be removed by a β-galactosidase, leaving the terminal glucose residue. Each step provides a piece of the structural puzzle, and when combined, the complete sequence and linkage information is revealed.

Detailed Research Findings

In a typical experiment, the purified this compound would first be analyzed by a method like HILIC-HPLC (Hydrophilic Interaction Liquid Chromatography) to establish its initial retention time. An aliquot would then be treated with an α2-3 specific sialidase. The reaction mixture would then be re-analyzed by HPLC. The disappearance of the original peak and the appearance of a new, earlier-eluting peak would indicate the successful removal of the sialic acid. Mass spectrometry of this new peak would confirm a mass loss corresponding to Neu5Ac.

The product of the sialidase digestion, now a trisaccharide, would be isolated and subsequently treated with a β1-4 specific galactosidase. Again, HPLC analysis before and after the digestion would show a shift in retention time, and MS analysis would confirm the loss of a hexose (B10828440) unit (galactose). This process of sequential digestion and analysis would be repeated with a β-N-acetylglucosaminidase and then another β-galactosidase until the structure is fully elucidated.

The table below outlines the expected results from a sequential enzymatic digestion of this compound.

Interactive Data Table: Sequential Enzymatic Digestion of this compound

| Digestion Step | Enzyme Used | Expected Product | Analytical Observation (HPLC) | Analytical Observation (MS) |

| 1 | α2-3 Sialidase | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Shift to an earlier retention time | Mass loss corresponding to Neu5Ac |

| 2 | β1-4 Galactosidase | GlcNAcβ1-3Galβ1-4Glc | Further shift to an earlier retention time | Mass loss corresponding to Gal |

| 3 | β-N-Acetylglucosaminidase | Galβ1-4Glc | Further shift to an earlier retention time | Mass loss corresponding to GlcNAc |

| 4 | β1-4 Galactosidase | Glc | Further shift to an earlier retention time | Mass loss corresponding to Gal |

This systematic approach, combining the high specificity of enzymes with the resolving power of modern analytical techniques, allows for the unambiguous determination of the primary structure of complex oligosaccharides like this compound.

Synthetic Methodologies for Ls Tetrasaccharide D and Analogues

Chemical Synthesis Strategies for Complex Oligosaccharides

The chemical synthesis of oligosaccharides is marked by the need to control the formation of specific glycosidic linkages between monosaccharide units, each bearing multiple hydroxyl groups of similar reactivity.

A primary challenge in oligosaccharide synthesis is the stereoselective formation of the glycosidic bond, which can be either α or β. nih.gov The outcome of a glycosylation reaction is influenced by the glycosyl donor, acceptor, protecting groups, and reaction conditions. frontiersin.orgnih.gov

1,2-trans-Glycosylation: The formation of a 1,2-trans-glycosidic bond is often achieved through neighboring group participation. nih.gov Protecting groups at the C-2 position of the glycosyl donor, such as acyl groups (e.g., acetyl, benzoyl), can attack the anomeric center upon activation, forming a stable intermediate (e.g., a dioxalenium ion). The subsequent nucleophilic attack by the acceptor's hydroxyl group occurs from the opposite face, resulting in the exclusive formation of the 1,2-trans product. nih.gov This strategy is highly reliable and widely used.

1,2-cis-Glycosylation: The construction of 1,2-cis linkages is more challenging due to the lack of a participating group at C-2. nih.gov Methods to achieve this include the use of non-participating protecting groups (like benzyl (B1604629) ethers), specific solvent effects, and the use of particular promoters. nih.govnih.gov For instance, highly stereoselective α-glycosylation with GalN₃ donors has been achieved using a combination of TMSI and Ph₃PO, where the azide (B81097) group itself can exert a directing effect through hydrogen bonding. rsc.org Other strategies involve the use of chiral auxiliaries or specific catalyst systems, such as urea-catalyzed activation of glycosyl chlorides, to favor the formation of α-glycosides. frontiersin.orgnih.gov The stereoselectivity of these reactions can also be influenced by the concentration of the reactants. acs.org

Table 1: Overview of Stereoselective Glycosylation Strategies

| Glycosidic Linkage | Strategy | Key Features |

|---|---|---|

| 1,2-trans | Neighboring Group Participation | Use of acyl protecting groups (e.g., Acetyl, Benzoyl) at the C-2 position. nih.gov |

| 1,2-trans | "Arming" Participating Groups | Use of groups like 2-pyridylmethyl to allow for sequential glycosylations. nih.gov |

| 1,2-cis | Non-Participating Groups | Use of ether protecting groups (e.g., Benzyl) at C-2. nih.gov |

| 1,2-cis | Halide Effect / Solvent Effects | Specific combinations of solvents and promoters can influence stereochemical outcome. nih.gov |

| 1,2-cis | Chiral Auxiliaries | Attaching a chiral molecule to the donor to direct the acceptor's approach. nih.gov |

| 1,2-cis | H-bonding Directed Glycosylation | Use of specific reagents and protecting groups (e.g., N₃) to direct stereoselectivity. rsc.org |

Given the multiple hydroxyl groups on each monosaccharide, a rational and strategic approach to using protecting groups is fundamental to any oligosaccharide synthesis. universiteitleiden.nlnih.gov These groups temporarily mask functional groups, preventing them from reacting while other parts of the molecule are being modified. nih.govresearchgate.net

An effective protective group scheme relies on the concept of orthogonality , where different protecting groups can be removed under specific conditions without affecting others. nih.govicho.edu.pl This allows for the sequential unmasking of hydroxyl groups for glycosylation at specific positions, which is crucial for building branched structures. nih.gov

Protecting groups also play a critical role in influencing the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. nih.govuniversiteitleiden.nl

Electron-withdrawing groups (e.g., esters like acetate, benzoate) decrease the reactivity of a glycosyl donor. universiteitleiden.nl

Electron-donating groups (e.g., ethers like benzyl) increase the reactivity of a glycosyl donor. acs.org

This difference in reactivity is the basis for strategies like the "armed-disarmed" approach, where a more reactive "armed" donor (with ether protecting groups) is coupled with a less reactive "disarmed" acceptor (with ester protecting groups). nih.gov

While a specific total synthesis of LS-tetrasaccharide d (Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) is not detailed in the provided literature, a plausible synthetic route can be proposed based on established methodologies. A convergent block synthesis strategy would be efficient. This involves synthesizing larger oligosaccharide fragments (blocks) before coupling them together.

A proposed route could be:

Synthesis of a Lactose (B1674315) Acceptor: Starting with glucose, a lactose derivative (Galβ1-4Glc) would be synthesized and protected in a way that leaves the 3-OH group of the galactose unit available for glycosylation. This would involve multiple protection and deprotection steps.

Synthesis of a Sialylated Lacto-N-neotetraose Donor: A GlcNAc-Gal disaccharide donor would be prepared. This donor would then be glycosylated with a protected N-acetylneuraminic acid (Neu5Ac) donor to form the terminal trisaccharide fragment.

Fragment Coupling: The lactose acceptor (from step 1) would be glycosylated with the GlcNAc-Gal disaccharide donor, followed by a final sialylation step to introduce the terminal Neu5Ac. The β-linkages (1-4 between Gal and GlcNAc, and 1-3 between GlcNAc and Gal) would be installed using neighboring group participation from C-2 protecting groups. The challenging α-sialylation (2-3 linkage) would require specialized sialylation chemistry.

Global Deprotection: Finally, all protecting groups would be removed to yield the target LS-tetrasaccharide d.

This approach requires careful planning of the protective group scheme to ensure orthogonality and to control reactivity and stereoselectivity at each step. nih.govicho.edu.pl

Chemoenzymatic and Enzymatic Synthesis Approaches

The large-scale production of sialylated oligosaccharides, a class that includes many human milk oligosaccharides (HMOs), is an area of active research. nih.govnih.gov While sialyltransferases are the natural enzymes for this process, their reliance on expensive sugar nucleotide donors like CMP-sialic acid (CMP-Neu5Ac) has been a major hurdle for industrial-scale synthesis. nih.govoup.com

To overcome this, several strategies have been developed:

Engineered Bacteria: Metabolically engineered bacteria, such as E. coli, have been developed to produce sialylated oligosaccharides in vivo. oup.com These strains are engineered with the necessary biosynthetic pathways to produce both the acceptor oligosaccharide and the CMP-Neu5Ac donor, allowing for the synthesis of complex glycans like 3'-sialyllactose (B164678). oup.com

Trans-sialidases: Some enzymes, like exo-α-sialidases, can be used in a "transglycosylation" mode. nih.gov For example, a novel sialidase from Bacteroides fragilis has been shown to transfer sialic acid from an economical donor (like an oligosialic acid polymer) to lactose, producing 6'-sialyllactose (B25220) with high efficiency and strict regioselectivity. nih.govnih.gov This approach avoids the need for expensive CMP-Neu5Ac.

Combined Chemical and Enzymatic Synthesis: A hybrid approach combines the strengths of both methods. rsc.org Automated solid-phase synthesis can be used to rapidly create the core glycan backbone, which is then sialylated in a final step using a sialyltransferase enzyme. This leverages the efficiency of automated chemistry and the perfect selectivity of the enzyme. rsc.org

Table 2: Enzymatic Approaches for Sialylated Oligosaccharide Synthesis

| Enzyme Type | Donor Substrate | Acceptor Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Sialyltransferase | CMP-Sialic Acid | Lactose | 3'-Sialyllactose | High efficiency and natural pathway. oup.com |

Fructosyltransferases, specifically levansucrases (EC 2.4.1.10), are enzymes that catalyze the transfer of a fructosyl unit from a sucrose (B13894) donor to an acceptor molecule. nih.gov The primary activity of levansucrase is the polymerization of fructose (B13574) into levan (B1592505), a polysaccharide with β(2-6) linkages. nih.govresearchgate.net

The catalytic process involves:

Cleavage of the glycosidic bond in sucrose.

Formation of a covalent enzyme-fructosyl intermediate.

Transfer of the fructosyl unit to an acceptor.

If the acceptor is a growing levan chain, the polymer is extended. However, these enzymes can also form short-chain fructo-oligosaccharides (FOS). nih.govmdpi.com In the context of tetrasaccharide formation, a fructosyltransferase can catalyze the following type of reaction:

Sucrose + Sucrose → 1-Kestose (trisaccharide) + Glucose

Subsequently, another fructosyltransferase, such as sucrose:fructan 6-fructosyltransferase (6-SFT), can use the trisaccharide as a substrate to form a branched tetrasaccharide called bifurcose. researchgate.net Therefore, the tetrasaccharides formed by fructosyltransferases are of the fructan type, containing β(2-1) and/or β(2-6) linkages, and are structurally distinct from the N-acetyllactosamine-type backbone of LS-tetrasaccharide d. researchgate.netrug.nl

Synthesis of Tetrasaccharide Lipid Intermediates

The chemical synthesis of lipid-linked oligosaccharides is a complex undertaking crucial for studying the biosynthesis of glycoproteins. A notable achievement in this field is the synthesis of the tetrasaccharide lipid intermediate, P1-dolichyl P2-[O-α-D-mannopyranosyl-(1→6)-O-β-D-mannopyranosyl-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-2-acetamido-2-deoxy-α-D-glucopyranosyl] diphosphate. nih.gov This compound serves as a key intermediate in the assembly of N-linked oligosaccharides. The synthetic strategy involves the initial isolation of the core tetrasaccharide, followed by a series of chemical modifications to introduce the lipid anchor. nih.gov

The foundational tetrasaccharide, O-α-D-Mannopyranosyl-(1→6)-O-β-D-mannopyranosyl-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-2-acetamido-2-deoxy-D-glucopyranose, is first isolated from natural sources such as bovine or ovine mannosidosis urine. nih.gov The synthesis of the lipidated intermediate proceeds through several key stages, beginning with the protection of the reactive hydroxyl groups on the sugar backbone.

A critical step in the synthesis is the activation of the anomeric carbon of the tetrasaccharide to facilitate phosphorylation. This is achieved by converting the peracetylated tetrasaccharide into a highly reactive peracetyl oxazoline (B21484) derivative. This transformation is accomplished with a high yield through the use of trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov

The subsequent phosphorylation of the oxazoline derivative with dibenzyl phosphate (B84403) leads to the formation of a dibenzyl glycosyl phosphate. This intermediate is then converted into a peracetyl tetrasaccharide phosphate via catalytic hydrogenolysis, which removes the benzyl protecting groups from the phosphate moiety. nih.gov

The final stage of the synthesis involves the coupling of the activated tetrasaccharide phosphate with a lipid component. In this case, P1-dolichyl P2-diphenyl diphosphate, prepared from pig-liver dolichol, is used. nih.gov This coupling reaction yields a peracetyl diphosphoric diester. The synthesis is completed by the removal of the acetyl protecting groups through O-deacetylation, affording the target tetrasaccharide lipid intermediate. nih.gov This synthetic intermediate has been shown to be biologically active, functioning as an acceptor for D-mannose residues from GDP-D-mannose in the presence of calf pancreas microsomes. nih.gov

Key Synthetic Steps and Intermediates

| Step | Starting Material | Key Reagents | Intermediate/Product | Yield |

| 1. Oxazoline Formation | Peracetylated tetrasaccharide | Trimethylsilyl trifluoromethanesulfonate | Peracetyl oxazoline derivative | High |

| 2. Phosphorylation | Peracetyl oxazoline derivative | Dibenzyl phosphate | Dibenzyl glycosyl phosphate | - |

| 3. Deprotection | Dibenzyl glycosyl phosphate | Catalytic hydrogenolysis | Peracetyl tetrasaccharide phosphate | - |

| 4. Lipid Coupling | Peracetyl tetrasaccharide phosphate, P1-dolichyl P2-diphenyl diphosphate | - | Peracetyl diphosphoric diester | - |

| 5. Final Deacetylation | Peracetyl diphosphoric diester | - | P1-dolichyl P2-tetrasaccharide diphosphate | - |

Reactants and Products in the Synthesis of the Tetrasaccharide Lipid Intermediate

| Compound Name | Role in Synthesis | Chemical Formula |

| O-α-D-Mannopyranosyl-(1→6)-O-β-D-mannopyranosyl-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-2-acetamido-2-deoxy-D-glucopyranose | Initial Starting Material | C32H54N2O21 |

| Trimethylsilyl trifluoromethanesulfonate | Reagent for Oxazoline Formation | C4H9F3O3SSi |

| Dibenzyl phosphate | Phosphorylating Agent | C14H15O4P |

| P1-dolichyl P2-diphenyl diphosphate | Lipid Donor | Not specified |

| P1-dolichyl P2-[O-α-D-mannopyranosyl-(1→6)-O-β-D-mannopyranosyl-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-2-acetamido-2-deoxy-α-D-glucopyranosyl] diphosphate | Final Product | Not specified |

Biological Functions and Physiological Roles

Contribution to Neonatal Immune System Development

The immune system of a newborn is immature and functionally distinct from that of an adult, rendering the neonate highly susceptible to infections. nih.gov This developing system is characterized by a bias towards T-helper 2 (Th2) cell responses and suboptimal T-helper 1 (Th1) functions, which can make newborns more vulnerable to certain pathogens. nih.gov The maturation of neonatal immunity is influenced by a multitude of factors, including maternal cytokines, antigen exposure, and crucial nutritional components. nih.govnih.gov Nutrients and bioactive compounds, such as those found in milk, act as essential cofactors and activators for the developing immune system. nih.gov

LS tetrasaccharide d contributes to this critical developmental window by acting as a prebiotic. It is not hydrolyzed by mammalian digestive enzymes, allowing it to reach the large intestine intact. scispace.com There, it is selectively utilized by beneficial bacteria, most notably species of Bifidobacterium. scispace.com The proliferation of these commensal bacteria is fundamental to the establishment of a healthy gut microbiome. This balanced microbial community plays a pivotal role in priming the neonatal immune system, helping to train immune cells to distinguish between pathogens and harmless antigens. The presence of a robust population of bifidobacteria, supported by substrates like this compound, is associated with the healthy development of gut-associated lymphoid tissue (GALT), the largest immune organ in the body.

Modulatory Effects on Gut Maturation

The maturation of the intestinal barrier is a crucial event in early life that coincides with the colonization of the gut by microbiota. nih.gov Metabolites produced by these gut microbes are key drivers of this developmental process. nih.gov Research has shown that short-chain fatty acids (SCFAs), such as butyrate, produced from the fermentation of dietary fibers and oligosaccharides, can accelerate the maturation and enhance the integrity of the epithelial barrier. nih.gov

This compound directly influences gut maturation through its fermentation by intestinal microbes. Studies have demonstrated that the administration of lactosucrose (B1596573) (LS), of which this compound is a component, leads to significant changes in the gut environment that are indicative of enhanced microbial activity and gut maturation. scispace.com Specifically, its consumption results in an increase in the production of SCFAs, which significantly lowers the fecal pH. scispace.com This acidification of the colonic environment favors the growth of beneficial bacteria and inhibits potential pathogens. Furthermore, the intake of LS has been shown to significantly increase fecal moisture, softening stool and suggesting improved bowel function. scispace.com These modulatory effects highlight its role in fostering a healthy and mature gut environment.

Table 1: Effects of Lactosucrose (LS) Ingestion on Fecal Parameters

| Parameter | Control Period | After 1 Week of LS | After 3 Weeks of LS |

|---|---|---|---|

| Fecal pH | 6.9 ± 0.4 | 6.7 ± 0.4 | 6.5 ± 0.4* |

| Fecal Moisture (%) | 75.3 ± 4.5 | 78.4 ± 3.9** | 80.1 ± 3.4*** |

*p<0.01, **p<0.05, ***p<0.001 vs. Control Period. Data adapted from a study on the effects of lactosucrose administration. scispace.com

Role in Anti-Pathogen Defense Mechanisms

The body's defense against gastrointestinal pathogens involves multiple layers, a principal one being the resident gut microbiota. A healthy and diverse microbial community provides "colonization resistance" by competing with invading pathogens for nutrients and attachment sites on the intestinal wall. This compound enhances this defense mechanism by promoting the growth of beneficial bacteria like Bifidobacterium while reducing the numbers of putrefactive bacteria, such as Clostridium, which can be opportunistic pathogens. scispace.com

Furthermore, the fermentation of this compound leads to the production of SCFAs, which have direct antimicrobial properties and strengthen the gut barrier. scispace.com A more acidic colonic environment is less hospitable to many acid-sensitive pathogens. By contributing to the maturation and integrity of the gut's epithelial barrier, this compound also helps to fortify the physical wall that prevents pathogens from translocating from the gut into the bloodstream. nih.gov

Glycan-Mediated Cellular Recognition and Signaling

The surfaces of cells are decorated with a dense and complex layer of sugar chains known as glycans, which are pivotal in mediating cellular communication, recognition, and signaling. nih.govnih.gov These glycans can be recognized by specific carbohydrate-binding proteins (CBPs), a process that is fundamental to host-microbe interactions and immune surveillance. nih.gov For instance, the immune system often recognizes the unique glycan structures on the surface of bacteria to identify them as foreign. nih.gov

As a specific glycan structure, this compound participates in this complex world of cellular recognition primarily through its interaction with the gut microbiota. It serves as a selective nutrient source, and its structure is recognized by the specific enzymatic machinery of certain beneficial microbes, such as Bifidobacterium. scispace.com This selective "recognition" and metabolism by beneficial bacteria mean that this compound can shape the composition of the microbiota. In turn, the resulting microbial community and its metabolites, like SCFAs, act as signaling molecules that interact with host intestinal and immune cells. This glycan-driven modulation of the microbiome is a key mechanism through which it influences host physiology and signaling pathways. nih.gov

Potential as Biomarkers for Dietary Consumption

Assessing dietary intake accurately is a significant challenge in nutritional science. The use of food intake biomarkers—specific compounds or their metabolites measured in biofluids like blood or urine—is proposed as a more objective tool than traditional self-reported methods like food diaries. nih.govnih.gov Nutritional metabolomics aims to identify such metabolites that can serve as reliable indicators of the consumption of specific foods or dietary patterns. nih.gov

This compound is an indigestible oligosaccharide that is not broken down by human enzymes but is extensively metabolized by the gut microbiota. scispace.com This characteristic makes it a candidate for the development of a dietary biomarker. Upon consumption, its specific microbial fermentation products could be absorbed into the bloodstream and later excreted in the urine. The detection of these unique metabolites via analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) could serve as an objective and specific biomarker for the consumption of foods or supplements containing this compound. nih.gov

Associations with Immune-Mediated Diseases and Infections

Perturbations in the early development of the immune system and imbalances in the gut microbiota (dysbiosis) during critical windows of life are associated with an increased risk of immune-mediated diseases, such as allergies and inflammatory bowel disease, as well as a higher susceptibility to infections. nih.govnih.gov The composition of the intestinal microflora is closely linked to the health and disease status of the host. scispace.com

By promoting a healthy gut microbiome, this compound may help mitigate factors associated with these conditions. Its established role in increasing the population of beneficial Bifidobacterium and decreasing potentially harmful Clostridium species helps to correct microbial imbalances. scispace.com This shift contributes to a well-regulated immune environment and a stronger gut barrier. A healthy intestinal microflora is known to play an important role in the prevention of disease and the maintenance of host health. scispace.com Therefore, by fostering a balanced gut ecosystem, this compound is associated with mechanisms that counteract the underlying microbial triggers of certain immune-mediated disorders and infections.

Molecular Interactions and Conformational Dynamics

Glycan-Protein Interaction Studies

The recognition of glycans by proteins is a fundamental process in cell-cell communication, immune responses, and pathogenesis. nih.gov The specificity of these interactions is determined by the complementary surfaces of the glycan and the protein's carbohydrate-binding domain.

While specific studies detailing the binding of LS Tetrasaccharide d to a wide array of proteins are limited, the recognition of structurally similar sialylated tetrasaccharides by carbohydrate-binding proteins (lectins), particularly selectins, has been extensively studied. Selectins are a class of lectins that mediate cell-cell adhesion in the bloodstream and are crucial in processes like inflammation and cancer metastasis. nih.gov Their ligands are often sialylated and fucosylated oligosaccharides, such as Sialyl-Lewis x (sLex). nih.govpnas.org

The recognition mechanism involves a shallow binding pocket on the selectin molecule that accommodates the terminal sialic acid, galactose, and fucose residues of the ligand. nih.gov The interaction is primarily mediated by a network of hydrogen bonds and van der Waals forces. A critical component of this interaction is a calcium ion (Ca2+) coordinated by the selectin, which directly interacts with the carboxylate group of the sialic acid residue and the hydroxyl groups of the adjacent fucose and galactose. ucsd.edu Given that this compound possesses the terminal Neu5Acα2-3Gal... motif, it is a potential ligand for selectins, although its binding affinity may be modulated by the absence of fucose, a key component for high-affinity selectin binding. pnas.orgnih.gov The negatively charged sialic acid is a crucial determinant for binding, and its removal or modification significantly impacts recognition by sialic acid-binding proteins. nih.gov

The binding of lectins to their carbohydrate ligands is often characterized by low affinity but high avidity, achieved through multivalency, where multiple lectin-binding sites on a cell surface interact with multiple carbohydrate ligands. umich.edu

The three-dimensional shape of this compound is not rigid but rather a dynamic ensemble of conformations dictated by the rotational freedom around the glycosidic linkages connecting the monosaccharide units. The conformation of these glycosidic bonds is critical as it presents a specific spatial arrangement of functional groups for protein recognition.

The conformational preferences of the glycosidic linkages in oligosaccharides can be studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations. A study on lacto-N-neotetraose, the backbone of this compound, revealed that the ψ glycosidic torsion angle of the (1→3) linkage between GlcNAc and Gal exists in two significantly populated conformational states. nih.gov This flexibility in the core structure would also be present in this compound.

Table 1: Glycosidic Linkages in this compound

| Linkage | Monosaccharide 1 | Monosaccharide 2 |

| α2-3 | Neu5Ac | Gal |

| β1-4 | Gal | GlcNAc |

| β1-3 | GlcNAc | Gal |

| β1-4 | Gal | Glc |

Computational Modeling and Simulation for Conformational Analysis

Computational approaches are invaluable for exploring the conformational landscape and interaction energies of complex oligosaccharides like this compound, providing insights that can be difficult to obtain experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be employed to predict its binding mode within the carbohydrate-binding site of a lectin, such as a selectin. The process involves generating a multitude of possible conformations of the tetrasaccharide within the binding site and then scoring them based on a force field that estimates the binding energy.

Following docking, energy minimization is performed to relax the structure of the complex and find a local energy minimum. This process refines the geometry of the interaction, optimizing the hydrogen bond network and van der Waals contacts between the glycan and the protein. For instance, a molecular docking analysis of a dermatan sulfate (B86663) tetrasaccharide with human α-L-iduronidase successfully identified key binding regions and the nature of the catalytic site. nih.gov A similar approach applied to this compound and a relevant lectin would elucidate the specific amino acid residues involved in binding and the contribution of each monosaccharide unit to the interaction.

Electrostatic Contributions to Biomolecular Interactions

Electrostatic interactions play a pivotal role in the binding of charged molecules like this compound. nih.gov The negatively charged carboxylate group of the terminal sialic acid residue is a dominant feature that significantly influences its interactions with proteins.

The surface of a protein's carbohydrate-binding site often has a complementary electrostatic potential to its ligand. For sialic acid-binding lectins, the binding pocket typically contains positively charged or polar amino acid residues that can form favorable electrostatic interactions with the negatively charged sialic acid. nih.gov The long-range nature of electrostatic forces can help to steer the glycan into the binding site. nih.gov

Compound Name Table

| Abbreviation | Full Name |

| This compound | Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc |

| Neu5Ac | N-Acetylneuraminic acid |

| Gal | Galactose |

| GlcNAc | N-Acetylglucosamine |

| Glc | Glucose |

| sLex | Sialyl-Lewis x |

| BSA | Bovine Serum Albumin |

| KLH | Keyhole Limpet Hemocyanin |

Advanced Analytical Methodologies for Research Purity and Quantification

Quantitative Nuclear Magnetic Resonance (NMR) Assay Determination for Oligosaccharide Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of chemical compounds, including complex oligosaccharides like LS tetrasaccharide d. acanthusresearch.com Unlike chromatographic techniques that may require reference standards for every impurity, qNMR allows for direct measurement of a compound's purity against a certified internal standard of known concentration. acanthusresearch.comox.ac.uk The signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, providing an absolute measure of quantity. acanthusresearch.combwise.kr

For the qNMR analysis of an oligosaccharide, a specific, well-resolved proton (¹H) signal from the analyte is chosen for integration. ox.ac.uk This integral is compared to the integral of a signal from a high-purity, chemically inert internal calibration standard added in a precisely weighed amount. acs.org Key considerations for an accurate qNMR experiment include ensuring uniform excitation of all resonances, achieving a high signal-to-noise ratio (S/N > 250:1 for <1% integration error), and allowing for full spin-lattice relaxation (T₁) of all relevant nuclei between scans. ox.ac.uk The purity of the analyte can then be calculated using the weights, molecular masses, integral values, and the number of protons for both the analyte and the internal standard. ox.ac.uk This approach provides a weight-based percentage purity, which can account for NMR-silent impurities like residual water or inorganic salts. acs.org

| Parameter | Description/Value | Rationale |

|---|---|---|

| Analyte | This compound | The compound being quantified. |

| Internal Calibrant | Maleic Acid (Certified Reference Material) | High purity, chemical stability, and simple spectrum with signals not overlapping with the analyte. ox.ac.uk |

| Solvent | Deuterium Oxide (D₂O) | Excellent solvent for polar oligosaccharides. |

| Spectrometer Frequency | ≥ 500 MHz | Provides better signal dispersion and sensitivity for complex molecules. |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | Ensures complete relaxation of all protons for accurate integration. bwise.kr |

| Number of Scans | ≥ 64 | To achieve a high signal-to-noise ratio for precise integration. ox.ac.uk |

| Analyte Signal for Integration | Anomeric proton or N-Acetyl methyl protons | Typically well-resolved and specific to the molecule. |

High-Performance Chromatographic Techniques for Impurity Detection

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of oligosaccharides, offering high-resolution separation of closely related structures and sensitive detection of impurities. nih.gov Due to the high polarity of compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective technique. knauer.netnih.gov HILIC utilizes a polar stationary phase (e.g., amide or amino-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. knauer.net This setup facilitates the separation of polar analytes.

For sensitive detection, oligosaccharides, which often lack a strong UV chromophore, are typically derivatized with a fluorescent label prior to analysis. oup.comamerigoscientific.com Common labels include 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA), which are attached to the reducing end of the sugar via reductive amination. oup.comnih.gov This allows for highly sensitive fluorescence detection (FLD), enabling the quantification of impurities at very low levels. oup.com The combination of HILIC with fluorescence detection provides a robust method for creating a detailed impurity profile, separating isomers, and detecting process-related impurities such as smaller saccharide fragments or degradation products. acs.org Recent advancements in column technology, such as the use of hybrid surfaces, can mitigate the nonspecific adsorption of acidic glycans (like sialylated oligosaccharides) to metal surfaces within the HPLC system, leading to improved peak shape and recovery. lcms.czyoutube.com

| Peak ID | Tentative Identification | Retention Time (min) | Area % |

|---|---|---|---|

| 1 | Fluorescent Label (Excess Reagent) | 4.5 | 0.08 |

| 2 | Trisaccharide Impurity | 15.2 | 0.25 |

| 3 | Desialylated this compound | 18.9 | 0.41 |

| 4 | This compound (Main Peak) | 22.1 | 99.15 |

| 5 | Isomeric Impurity | 23.5 | 0.11 |

Specialized Quality Control Assays for Glycan Standards

Mass Spectrometry (MS) is crucial for confirming the molecular weight and sequence of the oligosaccharide. nih.govacs.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions for MS analysis. nih.gov High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the molecule to verify the sequence of monosaccharide units and their linkage positions. acs.orgnih.gov

Exoglycosidase Digestion involves using enzymes with known specificities to sequentially cleave monosaccharides from the non-reducing end of the glycan. biopharminternational.com By analyzing the sample before and after digestion (e.g., by HPLC or MS), the presence and linkage of specific terminal sugars, such as sialic acid, can be confirmed. biopharminternational.com

Additional tests include moisture content determination (e.g., by Karl Fischer titration) to account for water that can affect the accuracy of weighing for quantitative analyses, and appearance testing to ensure the physical state (e.g., color, form) of the lyophilized powder is consistent. This comprehensive QC approach ensures that the glycan standard is of high quality and suitable for its intended research use. glytech-inc.combiocompare.com

| Assay | Purpose | Typical Method | Acceptance Criterion (Example) |

|---|---|---|---|

| Identity (Molecular Weight) | Confirms the mass of the compound. | High-Resolution Mass Spectrometry (HRMS) | Measured mass within 5 ppm of theoretical mass. |

| Structural Confirmation | Confirms the oligosaccharide sequence and linkages. | Tandem MS (MS/MS), 2D-NMR | Fragmentation pattern consistent with proposed structure. nih.gov |

| Purity (Chromatographic) | Quantifies impurities and related substances. | HILIC-FLD | ≥95% by area percentage. |

| Purity (Absolute) | Determines absolute content of the analyte. | Quantitative ¹H-NMR | ≥90% by weight. elicityl-oligotech.com |

| Moisture Content | Quantifies water content in the solid material. | Karl Fischer Titration | ≤5% by weight. |

| Appearance | Ensures consistent physical form. | Visual Inspection | White to off-white powder. |

Applications in Glycobiology Research

Utilization as Reference Standards and Laboratory Reagents

LS tetrasaccharide d is an essential laboratory reagent used for research and development purposes. elicityl-oligotech.comelicityl-oligotech.comamerigoscientific.com As a high-purity analytical standard, it is crucial for the calibration and validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are used to identify and quantify specific glycans in complex biological mixtures. While specific research articles detailing its use in enzyme assays were not prevalent in the search results, oligosaccharide standards are generally used to characterize the substrate specificity of enzymes like glycosidases and glycosyltransferases.

Development of Functionalized LS-Tetrasaccharide d Conjugates for Bioassays

To enhance its functionality in biological assays, this compound is frequently modified with tags or conjugated to larger molecules. These functionalized versions are critical for investigating carbohydrate-protein interactions and for developing new detection methodologies.

For immunological applications, this compound is conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH). elicityl-oligotech.comamerigoscientific.com Since oligosaccharides by themselves are typically not immunogenic, this conjugation creates a neoglycoprotein capable of eliciting an immune response and generating specific antibodies against the tetrasaccharide structure. elicityl-oligotech.com These antibodies are invaluable for developing immunoassays and for detecting the glycan in various biological contexts. While the conjugation ratio can be difficult to assess due to the nature of KLH, these conjugates are available for research purposes. elicityl-oligotech.comamerigoscientific.com

Biotinylation is a key strategy for tagging this compound, enabling its use in a variety of detection systems that exploit the high-affinity interaction between biotin (B1667282) and streptavidin. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com Biotinylated this compound is suitable for applications such as glycan arrays, where it can be immobilized to study interactions with lectins and antibodies. elicityl-oligotech.com Besides biotin, other tags like fluorescein (B123965) can be attached for direct visualization in imaging experiments. elicityl-oligotech.comelicityl-oligotech.com For enhanced utility, versions with cleavable linkers are also available, which allow for the release of the bound molecule after detection. elicityl-oligotech.comelicityl-oligotech.com

A wide array of reactive handles can be integrated into the structure of this compound to facilitate its covalent attachment to other molecules through bioconjugation. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com These functionalized versions provide a versatile platform for researchers to design specific probes and assays.

Available reactive handles include:

Amine (NH2): Allows for coupling via amide bond formation. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com

Alkyne (C≡CH): Enables copper-catalyzed or strain-promoted "click chemistry" reactions with azide-functionalized molecules. elicityl-oligotech.comelicityl-oligotech.comamerigoscientific.com

Azide (B81097) (N3): Used in "click chemistry" reactions with alkyne-functionalized molecules. elicityl-oligotech.com

DBCO (Dibenzocyclooctyne): Facilitates copper-free, strain-promoted click chemistry, which is beneficial for use in living systems. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com

Thiol (SH): Can be used for conjugation to maleimides. A cyclic di-thiol version is also available. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com

Maleimide: Reacts specifically with thiol groups to form stable thioether bonds. elicityl-oligotech.comelicityl-oligotech.com

The availability of these diverse functionalities underscores the importance of this compound as a modular tool in glycobiology research. elicityl-oligotech.com

Interactive Data Table: Reactive Handles for LS-Tetrasaccharide d Bioconjugation

| Reactive Handle | Available Linker Variants | Type of Bioconjugation Chemistry |

| Amine | Linker-NH2 A, B, C, D | Amide bond formation, Reductive amination |

| Alkyne | Linker-C≡CH A, B, C | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) |

| Azide | Linker-N3 A, B | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) |

| DBCO | Linker-DBCO A | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry) |

| Thiol | Linker-LIPO A (cyclic di-thiol) | Thiol-maleimide reaction |

| Maleimide | Linker-MAL A | Thiol-maleimide reaction |

Future Perspectives in Ls Tetrasaccharide D Research

Integration of Multi-Omics Approaches for Comprehensive Glycobiological Insights

The complexity of glycan function necessitates a holistic analytical approach. The integration of multiple "omics" disciplines offers a powerful strategy to elucidate the intricate roles of LSTd within biological systems. nih.govresearchgate.net By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how LSTd influences cellular pathways and physiological states. nih.govmdpi.com

Multi-omics can reveal correlations between the expression of specific glycosyltransferases (genomics/transcriptomics) responsible for LSTd synthesis and the abundance of LSTd-containing glycoconjugates (glycomics). researchgate.net This can be further linked to changes in protein expression (proteomics) and metabolic profiles (metabolomics) that occur in response to varying LSTd levels. nih.govmdpi.com Such approaches are crucial for identifying biomarkers and understanding the flow of biological information that underlies complex diseases. researchgate.net

Future studies will likely employ these integrated strategies to map the LSTd-related interactome, identifying the specific lectins, receptors, and transporters that recognize and bind to this tetrasaccharide. This will provide unprecedented insights into its mechanism of action in both health and disease, paving the way for precision medicine applications. techscience.com

Table 1: Potential Applications of Multi-Omics in LSTd Research

| Omics Field | Research Question | Potential Insights |

| Genomics | Are there genetic variants in glycosyltransferase genes associated with altered LSTd levels? | Identification of genetic predispositions to diseases linked to aberrant LSTd glycosylation. |

| Transcriptomics | How does the expression of genes involved in glycan biosynthesis and recognition change in response to LSTd? | Understanding the regulatory networks that control LSTd function and signaling. |

| Proteomics | Which proteins (lectins, receptors, enzymes) directly interact with LSTd? | Elucidation of LSTd's specific binding partners and downstream signaling cascades. |

| Metabolomics | How do cellular metabolic profiles shift in the presence of LSTd? | Revealing the impact of LSTd on cellular energy metabolism and biosynthetic pathways. |

| Glycomics | On which specific glycoproteins and glycolipids is LSTd presented in different tissues and disease states? | Mapping the distribution and context-dependent presentation of LSTd. |

Elucidation of Novel Biological Activities and Therapeutic Potential

While the fundamental structure of LSTd is known, its full spectrum of biological activities remains an area of active investigation. Future research is expected to uncover novel functions and translate these findings into therapeutic applications. The development of novel oligosaccharides with unique physiological properties is a growing field, with potential applications in modulating the immune system and improving human health. semanticscholar.org

Key areas of interest include LSTd's potential role in:

Immunomodulation: Sialylated glycans are known to play critical roles in regulating immune responses. Research will likely focus on whether LSTd can modulate inflammatory pathways or influence immune cell trafficking and activation.

Host-Pathogen Interactions: Many pathogens utilize host cell surface glycans for attachment and entry. Future studies could explore LSTd as a potential inhibitor of pathogen binding, acting as a decoy to prevent infection.

Oncology: Altered glycosylation is a hallmark of cancer. Investigating the expression of LSTd on tumor cells could reveal its potential as a cancer biomarker or a target for novel immunotherapies. nih.gov

Neurology: Glycans are integral to neural development and function. The role of LSTd in processes such as cell migration, neurite outgrowth, and synaptic plasticity warrants exploration.

The synthesis of LSTd derivatives and conjugates will be instrumental in these investigations. elicityl-oligotech.comelicityl-oligotech.com For instance, creating synthetic versions of related compounds could lead to the discovery of new derivatives with significant biological activities. mdpi.comnih.gov By attaching LSTd to carrier proteins or fluorescent tags, researchers can better probe its interactions and potential as a targeted therapeutic agent.

Innovations in High-Throughput Synthesis and Screening

A major bottleneck in glycobiology research has been the difficulty in obtaining pure, structurally defined oligosaccharides in sufficient quantities. nih.govbioengineer.org Recent and future innovations in chemical and enzymatic synthesis are set to overcome this challenge, accelerating research into LSTd.

Automated Glycan Assembly (AGA): The development of automated synthesizers, analogous to those used for peptides and oligonucleotides, has revolutionized the production of complex glycans. rsc.orgnih.gov These platforms enable the rapid and reliable synthesis of LSTd and its analogs with precise stereochemical control. bioengineer.org This technology makes oligosaccharides more accessible to researchers who are not specialists in synthetic chemistry. bioengineer.org Solid-phase synthesis, where the growing glycan chain is attached to a polymer support, streamlines the process by simplifying purification at each step. bioengineer.orgnih.govglyco-world.com

High-Throughput Screening (HTS): To efficiently test the biological activities of LSTd and its synthetic variants, high-throughput screening methods are essential. bmglabtech.com HTS leverages robotics, miniaturization (e.g., microplates), and automated data analysis to test thousands of compounds against biological targets simultaneously. bmglabtech.com

Future developments will likely involve the creation of glycan microarrays. These arrays feature a collection of different glycans, including LSTd, immobilized on a surface. They can be used to rapidly screen for binding interactions with a wide range of proteins, antibodies, or even whole cells, providing a wealth of data on LSTd's biological recognition patterns. Combining HTS with sensitive detection methods, such as high-performance liquid affinity chromatography, allows for the rapid and precise analysis of these interactions in biological fluids. nih.gov

Table 2: Key Innovations in LSTd Synthesis and Screening

| Technology | Description | Impact on LSTd Research |

| Automated Solid-Phase Synthesis | A computer-controlled process that sequentially adds monosaccharide building blocks to a growing chain on a polymer support. bioengineer.orgglyco-world.com | Enables rapid, reliable, and accessible production of pure LSTd and its structural analogs for research. rsc.org |

| Enzymatic Synthesis | Utilizes specific glycosyltransferases to create glycosidic bonds with high stereo- and regioselectivity. | Offers an environmentally benign route to LSTd synthesis and can be used to produce complex structures that are challenging for chemical methods. |

| Glycan Microarrays | Glass slides or chips with a variety of glycans, including LSTd, covalently attached in an ordered pattern. | Allows for high-throughput screening of LSTd's binding interactions with hundreds of proteins or cells simultaneously. |

| HTS Assays | Miniaturized, automated assays to test the effect of LSTd on cellular processes or enzyme activity in 384- or 1536-well plates. bmglabtech.com | Facilitates the rapid discovery of LSTd's biological functions and identification of "hit" compounds for therapeutic development. bmglabtech.comnih.gov |

Q & A

Q. What experimental approaches are recommended for synthesizing LS tetrasaccharide D enzymatically?

To synthesize this compound enzymatically, researchers should:

- Select appropriate enzymes : Use glycosyltransferases or engineered enzymes (e.g., BhLS 39 from Bacillus spp.) capable of catalyzing stepwise glycosidic bond formation .

- Optimize reaction conditions : Adjust pH, temperature, and substrate ratios (e.g., sucrose as a donor) to maximize yield. Monitor reactions via thin-layer chromatography (TLC) or LC-MS for real-time product verification .

- Purify products : Employ size-exclusion chromatography or HPLC to isolate tetrasaccharide fractions, followed by lyophilization for stability .

Q. Which analytical techniques are critical for characterizing this compound structure and purity?

Q. How can researchers investigate the functional role of this compound in biological systems?

- In vitro assays : Test bioactivity using cell-based models (e.g., immune cells) to measure cytokine inhibition (e.g., IL-4, TNF-α) via ELISA, as demonstrated for non-anticoagulant tetrasaccharides .

- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., lectins, antibodies) .

Q. What challenges arise when analyzing this compound in complex matrices (e.g., biological fluids)?

- Matrix interference : Use hydrophilic interaction liquid chromatography (HILIC) coupled with MS to separate tetrasaccharides from confounding metabolites (e.g., stachyose in human milk) .

- Data interpretation : Apply multivariate statistics (e.g., orthogonal partial least squares discriminant analysis) to distinguish tetrasaccharide-specific signals from background noise .

Advanced Research Questions

Q. How can conflicting structural data from NMR and MS be resolved during this compound characterization?

- Orthogonal validation : Cross-validate NMR assignments with tandem MS/MS fragmentation patterns (e.g., glycosidic bond cleavage sites) .

- Reference standards : Compare -NMR chemical shifts with established databases (e.g., Biological Magnetic Resonance Data Bank) .

- Dynamic resolution : For ambiguous peaks, conduct 2D-NMR experiments (e.g., HSQC, NOESY) to resolve overlapping signals .

Q. What mechanistic insights are needed to explain this compound's bioactivity?

- Receptor interaction studies : Use competitive binding assays with sulfated glycan analogs to identify cellular receptors (e.g., 6-O-sulfated tetrasaccharide interactions with T-cell receptors) .

- Pathway analysis : Perform transcriptomic or proteomic profiling (e.g., RNA-seq, phosphoproteomics) to map signaling pathways modulated by this compound .

Q. How should researchers address contradictions in enzymatic synthesis yield data?

- Replicate experiments : Ensure reproducibility across independent trials, controlling for enzyme batch variability and substrate purity .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for technical vs. biological variability .

- Mechanistic probing : Investigate enzyme kinetics (e.g., , ) under varying conditions to identify rate-limiting steps .

Q. What in vivo models are suitable for studying this compound's therapeutic potential?

- Disease models : Use rodent models of chronic inflammation or neurodegeneration (e.g., spinal cord injury) to assess tetrasaccharide-mediated repair mechanisms .

- Pharmacokinetics : Track labeled tetrasaccharides (e.g., -tagged) in blood/urine via scintillation counting or LC-MS to determine bioavailability .

Q. How can advanced mass spectrometry techniques improve this compound sequencing?

- High-resolution MS : Utilize MALDI-TOF/MS or Orbitrap systems for accurate mass determination (<1 ppm error) .

- Tandem MS/MS : Apply collision-induced dissociation (CID) or electron transfer dissociation (ETD) to elucidate glycosidic linkage patterns .

- Bioinformatics tools : Leverage software (e.g., GlycoWorkbench) to automate spectral interpretation and reduce manual annotation errors .

Q. What methodologies are critical for studying this compound's interactions with carbohydrate-binding proteins?

- Crystallography : Co-crystallize tetrasaccharides with lectins/antibodies to resolve binding epitopes at atomic resolution .

- Computational modeling : Perform molecular dynamics simulations to predict binding affinities and conformational flexibility .

- Functional assays : Measure inhibition of protein-carbohydrate interactions (e.g., hemagglutination assays) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.